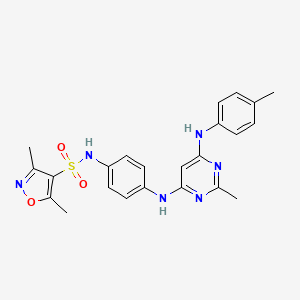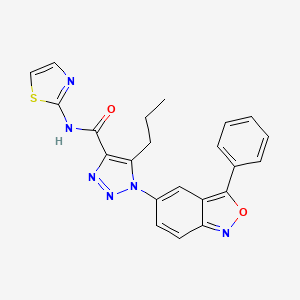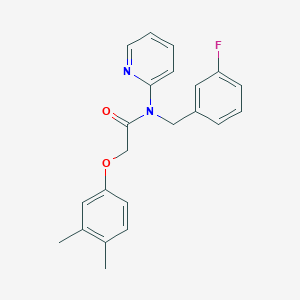
3,5-dimethyl-N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-DIMETHYL-N-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-1,2-OXAZOLE-4-SULFONAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a pyrimidine ring, an oxazole ring, and a sulfonamide group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-N-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-1,2-OXAZOLE-4-SULFONAMIDE typically involves multiple steps, including the formation of the pyrimidine and oxazole rings, followed by the introduction of the sulfonamide group. Common reagents used in these reactions include various amines, aldehydes, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
3,5-DIMETHYL-N-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-1,2-OXAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the compound’s electronic properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学研究应用
3,5-DIMETHYL-N-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-1,2-OXAZOLE-4-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,5-DIMETHYL-N-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-1,2-OXAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
Similar Compounds
3,5-Dimethyl-1,2-oxazole-4-sulfonamide: Shares the oxazole and sulfonamide groups but lacks the pyrimidine ring.
2-Methyl-6-[(4-methylphenyl)amino]pyrimidine: Contains the pyrimidine ring and amino group but lacks the oxazole and sulfonamide groups.
Uniqueness
The uniqueness of 3,5-DIMETHYL-N-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-1,2-OXAZOLE-4-SULFONAMIDE lies in its combined structural features, which confer specific chemical and biological properties not found in the individual similar compounds. This makes it a valuable compound for targeted research and potential therapeutic applications .
属性
分子式 |
C23H24N6O3S |
|---|---|
分子量 |
464.5 g/mol |
IUPAC 名称 |
3,5-dimethyl-N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C23H24N6O3S/c1-14-5-7-18(8-6-14)26-21-13-22(25-17(4)24-21)27-19-9-11-20(12-10-19)29-33(30,31)23-15(2)28-32-16(23)3/h5-13,29H,1-4H3,(H2,24,25,26,27) |
InChI 键 |
QSRGHZQPPOTJNG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(ON=C4C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11309650.png)
![6-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309661.png)
![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11309667.png)

![2-methyl-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11309678.png)
![2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11309679.png)
![6-chloro-N-(heptan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11309688.png)
![3-(3-{4-[(2E)-3-Phenylprop-2-EN-1-YL]piperazine-1-carbonyl}-5-(thiophen-2-YL)-1H-pyrazol-1-YL)-1lambda6-thiolane-11-dione](/img/structure/B11309692.png)
![N-(4-ethoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11309699.png)
![5-({2-[(4-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11309705.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11309707.png)
![N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309720.png)
![1-[2-(4-chlorophenoxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11309722.png)

